molecular formula C16H11FO5S B2867412 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one CAS No. 904438-84-2

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2867412
CAS No.: 904438-84-2
M. Wt: 334.32
InChI Key: CUFDZXPIDCREHN-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a fluorinated coumarin derivative featuring a sulfonyl group at the 3-position and a methoxy group at the 6-position of the chromen-2-one core. This compound is cataloged under reference code 10-F728803 (CymitQuimica) but is currently listed as discontinued .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFDZXPIDCREHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a chromen-2-one derivative with a fluorophenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, molecular weights, and inferred properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Evidence Source
This compound 3-(4-FC₆H₄SO₂), 6-OCH₃ 348.34 (calculated) Sulfonyl group enhances stability; methoxy improves solubility.
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-FC₆H₄), 6-C₂H₅, 7-OH, 2-CF₃ 398.33 Trifluoromethyl and ethyl groups increase lipophilicity; hydroxy aids H-bonding.
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]chromen-2-one 3-(thiazole-BrC₆H₄), 7-O-(Cl,F-benzyl) 604.82 Thiazole and halogenated benzyl groups enhance π-π stacking and bioactivity.
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 6-Br, 3-(4-OCH₃C₆H₄), 4-CH₃ 345.19 Bromo and methyl groups may alter steric effects; methoxy improves solubility.
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 5,7-OH, 2-(4-OHC₆H₄) 270.24 Multiple hydroxyl groups increase polarity and antioxidant potential.

Physicochemical and Crystallographic Properties

  • Melting Points : While data for the target compound are unavailable, related sulfonamide derivatives exhibit melting points ranging from 132–230°C , suggesting high thermal stability .
  • Crystallography : Tools like SHELXL and Mercury CSD enable comparison of packing patterns and hydrogen-bonding networks. For example, the sulfonyl group in the target compound may form strong hydrogen bonds (e.g., S=O···H-N) compared to hydroxy or methoxy groups in analogues .

Key Research Findings

Synthetic Efficiency : Sulfonyl-containing coumarins (e.g., the target compound) are synthesized in high yields (up to 85% for similar sulfonamides) using optimized sulfonylation conditions .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., -SO₂, -CF₃) enhance enzymatic inhibition but may reduce solubility.
  • Methoxy groups balance lipophilicity and solubility, making the target compound a candidate for oral bioavailability .

Crystallographic Insights : The sulfonyl group’s planar geometry facilitates tight crystal packing, as observed in 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid .

Biological Activity

3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H11FO5S. Its structure features a chromenone backbone substituted with a sulfonyl group and a methoxy group, which are believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the fluorophenyl group in this compound is hypothesized to enhance its interaction with cancer cell targets.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it could interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell growth .
  • In Vitro Studies : In vitro assays have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., A431 and Jurkat cells) .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated, particularly against Gram-positive and Gram-negative bacteria.

  • Testing Methods : The antibacterial activity was assessed using the agar diffusion method and minimum inhibitory concentration (MIC) determinations.
  • Results : Compounds similar to this compound have demonstrated promising antibacterial effects, suggesting that this compound may also possess such properties .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated, particularly acetylcholinesterase (AChE) and urease.

  • AChE Inhibition : Compounds with a similar sulfonyl moiety have shown effective inhibition of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The ability to inhibit urease can be beneficial in managing urinary tract infections caused by urease-producing bacteria.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

StudyFindings
Kumar et al. (2009)Identified anticancer properties in structurally similar compounds with IC50 values below 10 µM against multiple cancer cell lines.
Zhang et al. (2014)Reported significant anti-inflammatory effects alongside anticancer activity in related chromenone derivatives.
El-Din et al. (2015)Demonstrated antiproliferative effects in various human cancer cell lines, correlating structure with activity through SAR analysis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chromenone scaffold can significantly impact biological activity:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring appears to enhance lipophilicity and improve binding affinity to biological targets.
  • Sulfonyl Group : This group is critical for enzyme inhibition and may facilitate interactions with target proteins through hydrogen bonding and electrostatic interactions.

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